molecular formula C22H23N3O3S B2778969 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 893954-62-6

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No. B2778969
CAS RN: 893954-62-6
M. Wt: 409.5
InChI Key: FXKOBOHSQUIGRF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Pharmacological Properties

  • Chloroacetamide Derivatives as Herbicides : Chloroacetamide derivatives like alachlor and metazachlor, which have structural similarities to the compound , are used as herbicides. These compounds control annual grasses and broad-leaved weeds in various crops, demonstrating the potential agricultural applications of related compounds (Weisshaar & Böger, 1989).

  • Capsaicinoid Analogs with Potential Analgesic Effects : KR-25003, a capsaicinoid with a similar structure, has shown potent analgesic properties. Its crystal structure and molecular conformation highlight potential applications in pain management (Park et al., 1995).

  • Potential Antipsychotic Agents : Certain pyrazolone derivatives, like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibit antipsychotic-like profiles without interacting with dopamine receptors, suggesting potential use in psychiatric treatments (Wise et al., 1987).

  • Antifungal and Antimicrobial Properties : Synthesized derivatives of pyrazole, including those structurally similar to the given compound, have shown promising antimicrobial and antifungal activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Aly et al., 2011).

Material Science and Chemical Properties

  • Molecular Conformation and Stability : Studies on similar compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)acetamide provide insights into molecular conformations and stability, which are crucial for designing molecules with specific properties for material science applications (Narayana et al., 2016).

  • Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities, offering potential applications in developing antioxidant materials (Chkirate et al., 2019).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-7-8-20(15(2)9-14)25-22(18-12-29-13-19(18)24-25)23-21(26)11-28-17-6-4-5-16(10-17)27-3/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOBOHSQUIGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide

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